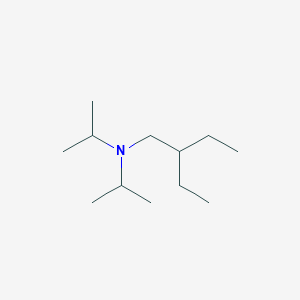

N,N-Diisopropyl-2-ethylbutylamine

Description

Structure

3D Structure

Properties

CAS No. |

200342-33-2 |

|---|---|

Molecular Formula |

C12H27N |

Molecular Weight |

185.35 g/mol |

IUPAC Name |

2-ethyl-N,N-di(propan-2-yl)butan-1-amine |

InChI |

InChI=1S/C12H27N/c1-7-12(8-2)9-13(10(3)4)11(5)6/h10-12H,7-9H2,1-6H3 |

InChI Key |

SUBFZYQWYBUTGO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)CN(C(C)C)C(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Derivative Chemistry of N,n Diisopropyl 2 Ethylbutylamine

Established Synthetic Pathways for Tertiary Amines

The synthesis of tertiary amines is a fundamental transformation in organic chemistry, with several robust methods being widely employed. These pathways generally involve the formation of a new carbon-nitrogen bond at a secondary amine or the modification of other nitrogen-containing functional groups.

One of the most common and versatile methods is reductive amination (also known as reductive alkylation). wikipedia.org This reaction involves the condensation of a secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. This one-pot procedure is highly efficient and compatible with a wide range of functional groups. wikipedia.orgnih.gov

Another cornerstone of tertiary amine synthesis is the N-alkylation of secondary amines . This method typically involves the reaction of a secondary amine with an alkyl halide. wikipedia.org While straightforward, this reaction can sometimes be complicated by the formation of quaternary ammonium (B1175870) salts as a byproduct if the product tertiary amine reacts further with the alkylating agent. amazonaws.com Variations of this method utilize other alkylating agents, such as alcohols, which are considered greener alternatives to alkyl halides. wikipedia.org

More recent and specialized methods include the rhodium- or ruthenium-catalyzed reductive amination using carbon monoxide as a deoxygenating agent, which is noted for its atom economy, particularly in the synthesis of sterically hindered amines. rsc.org

Targeted Synthesis of N,N-Diisopropyl-2-ethylbutylamine

Given the structure of this compound, which features a branched alkyl group, specific synthetic strategies must be employed to ensure efficient bond formation while minimizing side reactions.

Amination Reactions for Branched Alkyl Amine Formation

The most logical and efficient pathway for the synthesis of this compound is the direct reductive amination of 2-ethylbutanal with diisopropylamine (B44863). This approach is well-suited for creating sterically hindered tertiary amines. nih.govresearchgate.netdntb.gov.ua

The reaction proceeds in two main steps:

Iminium Ion Formation: The secondary amine, diisopropylamine, acts as a nucleophile, attacking the carbonyl carbon of 2-ethylbutanal. This is followed by dehydration to form a sterically hindered iminium ion intermediate. The formation of this intermediate can be challenging due to steric hindrance and is often the rate-limiting step. nih.gov

Reduction: A reducing agent, added to the reaction mixture, reduces the iminium ion to the final tertiary amine product.

This convergent approach is generally preferred over stepwise alkylation, which would be more complex and likely result in lower yields due to the steric bulk of the reactants. Alternative methods, such as the N-alkylation of diisopropylamine with a 2-ethylbutyl halide, are often slower and require harsher conditions, such as high temperatures and pressures, potentially leading to undesired elimination side products. amazonaws.comgoogle.com

Optimization of Reaction Conditions and Yields

The successful synthesis of a sterically hindered amine like this compound via reductive amination is highly dependent on the careful optimization of reaction conditions. Key parameters include the choice of reducing agent, catalyst, solvent, and pH.

Reducing Agents: A variety of hydride-based reducing agents can be used. Milder reducing agents are often preferred as they selectively reduce the iminium ion intermediate without significantly reducing the starting aldehyde.

Sodium cyanoborohydride (NaBH₃CN) is effective under weakly acidic conditions that favor iminium ion formation. google.com

Sodium triacetoxyborohydride (NaBH(OAc)₃) is another mild and effective reagent, often used for hindered ketones and aldehydes.

Trichlorosilane (HSiCl₃) , activated by a Lewis base, has also been shown to be effective for the reductive amination of sterically demanding ketones. nih.gov

Catalysis: The reaction can be promoted by various catalysts.

Acid Catalysis: The initial condensation to form the iminium ion is typically catalyzed by an acid. However, the pH must be carefully controlled to avoid protonating the amine nucleophile, which would render it unreactive.

Metal Catalysis: Transition metals such as rhodium and ruthenium have been used to catalyze the direct reductive amination of ketones, providing an efficient route to congested tertiary amines. rsc.org

The table below summarizes hypothetical reaction conditions and their impact on the synthesis of a generic sterically hindered tertiary amine via reductive amination, based on established principles.

| Parameter | Condition A | Condition B | Condition C | Rationale |

| Reactants | Aldehyde, Secondary Amine | Aldehyde, Secondary Amine | Aldehyde, Secondary Amine | Formation of the target tertiary amine. |

| Reducing Agent | NaBH(OAc)₃ | NaBH₃CN | H₂ | NaBH(OAc)₃ is a mild, effective agent for hindered systems. NaBH₃CN is selective for the iminium ion. Catalytic hydrogenation is a greener alternative. |

| Catalyst | Acetic Acid (catalytic) | p-Toluenesulfonic acid (catalytic) | RuCl₃ (catalytic) | Acid catalysis promotes iminium ion formation. Metal catalysis can improve efficiency for hindered substrates. rsc.org |

| Solvent | Dichloroethane (DCE) | Methanol (MeOH) | Toluene | Choice of solvent depends on reactant solubility and compatibility with the reducing agent. |

| Temperature | Room Temperature | Room Temperature | 80 °C | Mild conditions are often sufficient, though some catalytic systems may require heating. |

| Expected Yield | High | Moderate to High | High | Optimization of these parameters is crucial for maximizing the yield of sterically hindered amines. |

Synthesis of Functionalized Derivatives for Specific Research Applications

The synthesis of functionalized derivatives of this compound allows for the exploration of its properties in various chemical and biological contexts. Functionalization can be achieved either by using modified starting materials or by post-synthetic modification of the parent amine.

A primary strategy involves utilizing a functionalized version of 2-ethylbutanal in the reductive amination reaction. For instance, introducing a hydroxyl, alkoxy, or halogen substituent on the ethyl or butyl chain of the aldehyde would lead to the corresponding functionalized tertiary amine. This approach allows for the precise placement of functional groups.

Alternatively, late-stage C-H functionalization offers a modern approach to introduce complexity directly onto the alkyl backbone of the pre-formed amine. While challenging, methods for the selective functionalization of C(sp³)–H bonds are an active area of research and could potentially be applied to introduce new functionalities for specific applications, such as the development of novel ligands or molecular probes.

Stereochemical Considerations in Synthetic Routes

The structure of this compound contains a stereocenter at the C2 position of the 2-ethylbutyl group. Consequently, the molecule can exist as a pair of enantiomers, (R)-N,N-Diisopropyl-2-ethylbutylamine and (S)-N,N-Diisopropyl-2-ethylbutylamine.

When the synthesis is performed using achiral starting materials and reagents, such as 2-ethylbutanal and diisopropylamine under standard reductive amination conditions, the product will be a racemic mixture (a 50:50 mixture of the R and S enantiomers).

The preparation of enantiomerically enriched or pure forms of the amine requires an asymmetric synthesis strategy. Several approaches are available for the asymmetric construction of chiral α-tertiary amines. rsc.orgrsc.org

Chiral Auxiliaries: One method involves the use of a chiral auxiliary. For example, reacting the starting aldehyde with a chiral amine auxiliary can create a chiral sulfinyl imine, which can then undergo diastereoselective addition of a nucleophile. tcichemicals.com Subsequent removal of the auxiliary reveals the chiral amine.

Asymmetric Catalysis: A more direct and atom-economical approach is the use of a chiral catalyst. Chiral transition-metal complexes or organocatalysts can be employed to control the stereochemical outcome of the reductive amination, leading to one enantiomer in excess. Chiral catalysts can also be used in other reactions that form α-branched amines, such as the rhodium-catalyzed asymmetric addition of C-H bonds to imines. acs.org

Biocatalysis: The use of enzymes, such as reductive aminases (RedAms), offers a powerful method for asymmetric reductive amination, providing access to chiral amines with high enantioselectivity under mild conditions. rsc.orgrsc.orgresearchgate.net

Controlling the stereochemistry is crucial in fields like medicinal chemistry, where the biological activity of enantiomers can differ significantly. The development of stereoselective routes to chiral α-branched tertiary amines is therefore of significant synthetic interest. nih.gov

Fundamental Chemical Reactivity and Mechanistic Studies of N,n Diisopropyl 2 Ethylbutylamine

Role as a Non-Nucleophilic Organic Base

The defining characteristic of N,N-Diisopropyl-2-ethylbutylamine is its role as a non-nucleophilic base. The significant steric hindrance around the nitrogen atom's lone pair of electrons allows it to readily abstract protons, yet it effectively prevents it from participating in nucleophilic attack on electrophilic centers. This selectivity is crucial in many synthetic applications where unwanted side reactions, such as alkylation or acylation of the base itself, need to be avoided.

In organic reactions that generate acidic byproducts, such as hydrogen halides, this compound serves as an efficient proton scavenger. Its primary function is to neutralize these acids, thereby preventing acid-catalyzed side reactions or degradation of acid-sensitive reagents and products. The general mechanism involves the donation of the nitrogen's lone pair to a proton, forming a sterically hindered ammonium (B1175870) salt.

For instance, in reactions involving acid chlorides, the amine readily scavenges the liberated HCl:

R-COCl + Nu-H → R-CONu + HCl HCl + (i-Pr)₂N(CH₂CH(Et)₂) → [(i-Pr)₂NH(CH₂CH(Et)₂)]⁺Cl⁻

This sequestration of protons drives the equilibrium of the primary reaction forward and protects the desired products.

The basicity of an amine is quantified by the pKa of its conjugate acid. While specific experimental pKa values for this compound in various solvents are not extensively documented in the literature, it is classified as a moderately strong base. Tertiary amines of this structural class, characterized by significant steric crowding around the nitrogen atom, typically exhibit a pKa for their conjugate acid of approximately 10. auburn.edu The basicity can be influenced by the solvent system due to differential solvation of the neutral amine and its protonated form. In general, the basicity of amines is influenced by a combination of inductive effects of the alkyl groups, which increase basicity, and solvation effects, which can be less effective for bulky tertiary ammonium ions.

A comparative view of the basicity of related amines can provide context:

| Compound Name | Structure | pKa of Conjugate Acid (in water) |

| Triethylamine (B128534) | (CH₃CH₂)₃N | 10.75 |

| N,N-Diisopropylethylamine (DIPEA) | (i-Pr)₂NEt | 10.75 |

| This compound | **(i-Pr)₂N(CH₂CH(Et)₂) ** | ~10 (estimated) |

Note: The pKa for this compound is an estimate based on structurally similar compounds.

Participation in Acid-Base Catalysis

Beyond its role as a stoichiometric proton scavenger, this compound can participate in acid-base catalysis. In reactions where a catalytic amount of a base is required to generate a reactive intermediate by deprotonation, this hindered amine can be effective. Its non-nucleophilic nature is again advantageous, as it avoids unwanted reactions with the substrate or product. For example, it can be employed in elimination reactions where it facilitates the removal of a proton to form a double bond, without competing as a nucleophile.

Reaction Kinetics and Rate Enhancements

The use of this compound can lead to significant rate enhancements in certain reactions. By effectively neutralizing acidic byproducts, it prevents the reverse reaction from occurring and maintains a higher effective concentration of the nucleophile or other reactants. While specific kinetic data for reactions involving this compound are not widely published, its utility in promoting reactions is noted in various patents where it is listed as a suitable base for syntheses that require the removal of an acid to proceed efficiently. gassnova.nolhasalimited.org The rate enhancement is directly linked to its efficiency as a proton scavenger.

Stability and Degradation Pathways under Reaction Conditions

The stability of this compound under typical reaction conditions is generally high. However, like other tertiary amines, it can be susceptible to degradation under harsh conditions, such as high temperatures or the presence of strong oxidizing agents.

The thermal degradation of tertiary amines can proceed through various pathways. One common mechanism for sterically hindered amines is the Hofmann elimination, although this typically requires the formation of a quaternary ammonium salt and subsequent heating. Under neutral or basic conditions, the thermal stability of this compound is expected to be robust for most standard organic transformations conducted at moderate temperatures.

Oxidative Stability and Hindrance Effects

The oxidative stability of an amine is a critical factor in its chemical reactivity profile, determining its persistence and degradation pathways in the presence of oxidizing agents. For this compound, its molecular structure, characterized by significant steric bulk around the central nitrogen atom, plays a decisive role in its resistance to oxidation. This section explores the interplay between the inherent reactivity of the tertiary amine functional group and the substantial steric hindrance imparted by its alkyl substituents.

However, the rate and even the feasibility of this oxidative process are heavily influenced by the steric environment around the nitrogen atom and the adjacent α-carbons. mdpi.com Increased steric bulk, such as the presence of branched alkyl groups, can physically obstruct the approach of oxidizing agents to the nitrogen's lone pair of electrons and hinder the abstraction of α-hydrogens, thereby enhancing the amine's oxidative stability. oup.com

In the case of this compound, the nitrogen is bonded to two isopropyl groups and a 2-ethylbutyl group. Both the isopropyl and the 2-ethylbutyl groups are branched, creating a highly congested environment around the nitrogen atom. This steric shielding is more pronounced than in simpler tertiary amines like triethylamine. The two isopropyl groups, in particular, are known to significantly impede access to the nitrogen, a principle well-documented for the structurally similar and widely used non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA). wikipedia.orgxgchemicals.comchemicalbook.com The 2-ethylbutyl group further contributes to this steric congestion.

Research on the oxidative degradation of various amines has shown that an increase in the length and branching of alkyl chains can lead to a decreased rate of degradation. oup.com For instance, studies comparing the oxidation of trimethylamine (B31210) and triethylamine have revealed that steric factors can influence the reaction pathways and products. royalsocietypublishing.org The greater steric hindrance in triethylamine compared to trimethylamine affects the accessibility of the α-hydrogens and the subsequent steps of the oxidation process.

The significant steric hindrance in this compound is expected to confer a higher degree of oxidative stability compared to less hindered tertiary amines. The bulky alkyl groups make it more difficult for an oxidizing agent to initiate the reaction by abstracting an electron from the nitrogen. Furthermore, even if the initial radical cation is formed, the abstraction of a hydrogen atom from one of the α-carbons (on the isopropyl or 2-ethylbutyl groups) would be sterically hindered. This effect is expected to be more pronounced for the methine hydrogens of the isopropyl groups.

The following table provides a qualitative comparison of the expected oxidative stability of this compound with other tertiary amines, based on the principles of steric hindrance.

| Amine Name | Structure | Steric Hindrance at Nitrogen | Expected Relative Oxidative Stability |

| Trimethylamine | (CH₃)₃N | Low | Low |

| Triethylamine | (CH₃CH₂)₃N | Moderate | Moderate |

| N,N-Diisopropylethylamine (DIPEA) | (CH(CH₃)₂)₂NCH₂CH₃ | High | High |

| This compound | (CH(CH₃)₂)₂NCH₂CH(CH₂CH₃)₂ | Very High | Very High |

This enhanced stability does not imply that this compound is completely inert to oxidation, but rather that it will react more slowly and may require more aggressive oxidizing conditions compared to its less sterically encumbered counterparts. The primary sites of oxidative attack would still be the nitrogen atom and the α-C-H bonds, but the energy barrier for these reactions is anticipated to be significantly higher due to the steric shielding.

Theoretical and Computational Investigations of N,n Diisopropyl 2 Ethylbutylamine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Detailed quantum chemical calculations, such as those employing Density Functional Theory (DFT) or other ab-initio methods to elucidate the specific electronic structure and reactivity of N,N-Diisopropyl-2-ethylbutylamine, have not been published in peer-reviewed literature. Such studies would typically involve the calculation of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), to understand the molecule's susceptibility to nucleophilic and electrophilic attack.

However, foundational computed properties are available from public chemical databases, which provide an initial, high-level overview of its electronic characteristics. For instance, the topological polar surface area (TPSA) is calculated to be 3.2 Ų, a value indicative of a molecule with a very small polar region. nih.gov This low polarity is dominated by the extensive nonpolar hydrocarbon structure. The nitrogen atom's lone pair of electrons represents the primary site of basicity and nucleophilicity, although its accessibility is significantly limited by steric shielding.

Table 1: Computed Electronic and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 185.35 g/mol | PubChem nih.gov |

| Exact Mass | 185.214349865 Da | PubChem nih.gov |

| XLogP3 | 3.9 | PubChem nih.gov |

| Topological Polar Surface Area (TPSA) | 3.2 Ų | PubChem nih.gov |

| Heavy Atom Count | 13 | PubChem nih.gov |

| Rotatable Bond Count | 5 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

This table presents data computationally generated by PubChem.

Conformational Analysis and Steric Hindrance Effects

This compound is structurally defined by significant steric bulk around the central nitrogen atom. It incorporates a neopentyl-like 2-ethylbutyl group attached to a diisopropylamino moiety. This architecture results in profound steric hindrance, which is a dominant factor in its chemical behavior. The two isopropyl groups and the branched 2-ethylbutyl group create a congested environment that severely restricts access to the nitrogen's lone pair of electrons.

A formal, detailed conformational analysis involving the calculation of potential energy surfaces and rotational barriers for the C-N and C-C bonds has not been documented in scientific literature. researchgate.net Such an analysis would identify the global minimum energy conformer and the energy penalties associated with deviations from this state. It is expected that the lowest energy conformations would arrange the bulky alkyl groups in a staggered orientation to minimize van der Waals repulsion. The flexibility of the molecule, with five rotatable bonds, allows for multiple possible conformers, but all would maintain a highly crowded spatial arrangement around the nitrogen atom. nih.gov

Molecular Dynamics Simulations of Intermolecular Interactions

There are no specific molecular dynamics (MD) simulations for this compound published in the scientific literature. researchgate.netdovepress.comresearchgate.net MD simulations would be a powerful tool to investigate the intermolecular interactions of this compound, both in a pure state and in solution.

Theoretically, such simulations could model the bulk liquid phase to calculate properties like density and viscosity. Furthermore, MD studies could elucidate how the sterically hindered amine interacts with solvent molecules. Given its largely nonpolar structure, it would be expected to exhibit primarily weak van der Waals interactions with surrounding molecules. Simulations could also reveal the extent to which the nitrogen atom can participate in hydrogen bonding as an acceptor, a role that is likely suppressed by the significant steric clutter of the adjacent alkyl groups.

Computational Elucidation of Reaction Mechanisms

Computational studies aimed at elucidating the specific reaction mechanisms involving this compound are absent from the available literature. This type of investigation typically uses quantum chemical methods to map the entire energy profile of a reaction pathway, including the structures and energies of reactants, transition states, intermediates, and products. rsc.org

For a sterically hindered base like this compound, a key application of such computational work would be to understand its role in proton abstraction reactions. Calculations could determine the activation energy for deprotonation of various acids and compare it to less hindered amines, thereby quantifying the kinetic impact of its steric bulk. These studies could also explore potential side reactions or alternative mechanistic pathways that might become relevant due to the unique structure of the amine. Without such dedicated studies, understanding its mechanistic behavior relies on analogies to other hindered, non-nucleophilic bases.

Structure-Reactivity Relationship Predictions for Derivatives

There are no published computational studies that systematically predict the structure-reactivity relationships for derivatives of this compound. Such research, often employing Quantitative Structure-Activity Relationship (QSAR) models or high-throughput computational screening, would involve creating a library of virtual derivatives and calculating their properties.

Applications of N,n Diisopropyl 2 Ethylbutylamine in Advanced Chemical Processes

Utilization as a Sterically Hindered Base in Complex Organic Synthesis

In organic synthesis, the choice of base is critical to achieving high yields and selectivities. Sterically hindered, non-nucleophilic bases are essential in reactions where a base is needed to deprotonate a substrate without competing with a desired nucleophile. The bulky alkyl groups surrounding the nitrogen atom of N,N-Diisopropyl-2-ethylbutylamine—two isopropyl groups and a 2-ethylbutyl group—effectively shield the nitrogen's lone pair of electrons. nih.gov This steric hindrance makes it difficult for the amine to act as a nucleophile and attack electrophilic carbon centers, but it can readily accept a sterically accessible proton.

While specific literature examples detailing the use of this compound are not as prevalent as for its close structural analog, N,N-Diisopropylethylamine (DIPEA), its properties make it a suitable candidate for similar applications. chemicalbook.comwikipedia.org The principles governing the utility of these bases are identical.

| Property | This compound | N,N-Diisopropylethylamine (DIPEA) |

|---|---|---|

| Molecular Formula | C12H27N | C8H19N |

| Molar Mass | 185.35 g/mol | 129.24 g/mol |

| Boiling Point | Not available | 126.6 °C |

| Structure | A 2-ethylbutyl group and two isopropyl groups on the nitrogen atom | An ethyl group and two isopropyl groups on the nitrogen atom |

| Key Feature | Sterically hindered, non-nucleophilic base |

In alkylation reactions, particularly the alkylation of amines, a common side reaction is over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts (the Menshutkin reaction). chemicalbook.com Using a sterically hindered base like this compound can mitigate this issue. It acts as a proton scavenger, neutralizing the acid byproduct (e.g., H-X) generated during the reaction without competing with the substrate amine in attacking the alkylating agent. researchgate.net This selectivity is crucial for controlling the synthesis of tertiary amines from secondary amines. wikipedia.org

Amide bond formation is a cornerstone of peptide synthesis and medicinal chemistry. These reactions often involve the activation of a carboxylic acid, for example, by converting it to an acid chloride, which is then reacted with an amine. A non-nucleophilic base is required to neutralize the HCl generated. chemicalbook.com Because this compound is a poor nucleophile due to its sterically encumbered structure, it will not compete with the primary or secondary amine in the coupling reaction, thus preventing the formation of unwanted side products and ensuring a high yield of the desired amide. carlroth.com

In elimination reactions, a base is used to abstract a proton to form a double bond. However, many bases are also strong nucleophiles and can lead to competing substitution (SN2) reactions. ubc.ca The use of a bulky, non-nucleophilic base favors elimination over substitution. nih.gov A sterically hindered base like this compound will preferentially abstract a less sterically hindered proton, which can be useful in controlling the regioselectivity of the elimination (Hofmann vs. Zaitsev products). masterorganicchemistry.comreddit.com Its large size makes it difficult to approach an electrophilic carbon center, thereby suppressing the substitution pathway. libretexts.org

Certain synthetic strategies require the deprotonation of a molecule in the presence of sensitive functional groups that could be attacked by a nucleophilic base. For instance, in the synthesis of certain enolates or in reactions involving the deprotonation of alcohols or acidic C-H bonds, a strong yet non-nucleophilic base is ideal. chemicalbook.com this compound can serve as a proton scavenger in such contexts, facilitating the desired reaction while minimizing unwanted side reactions. nih.govresearchgate.net Its role is to activate the substrate by deprotonation, allowing a subsequent reaction to proceed efficiently.

Role in Carbon Capture Technologies and Thermomorphic Biphasic Solvent Systems

The search for more energy-efficient methods for capturing carbon dioxide (CO₂) from industrial flue gases has led to the investigation of advanced solvent systems. utwente.nl Tertiary amines, particularly those with high hydrophobicity and steric hindrance, are promising candidates for these next-generation technologies.

Unlike primary and secondary amines which react with CO₂ to form stable carbamates, tertiary amines cannot form carbamates directly due to the absence of a proton on the nitrogen atom. utwente.nlgoogle.com Instead, they act as a base to catalyze the hydration of CO₂, leading to the formation of bicarbonate ions (HCO₃⁻) and a protonated amine. nih.govmdpi.com

This mechanism has a significant advantage: the heat of reaction for bicarbonate formation is considerably lower than that for carbamate (B1207046) formation. mdpi.comacs.org This translates to a lower energy requirement for reversing the reaction during the desorption (or regeneration) step, where the captured CO₂ is released from the solvent. nih.gov

The properties of this compound—being a lipophilic (hydrophobic) and sterically hindered tertiary amine—make it a strong candidate for use in advanced solvent systems known as thermomorphic biphasic solvents (TBS). tu-dortmund.deresearchgate.netrepec.org These systems typically consist of a lipophilic amine and water.

Absorption Phase: At lower temperatures (e.g., 40 °C), the amine is soluble in water, forming a single homogeneous phase that efficiently absorbs CO₂. ntnu.no

Desorption Phase: Upon heating (e.g., to 70-80 °C), the solvent undergoes a phase transition. The increased temperature causes the lipophilic amine (now rich with captured CO₂) to separate from the aqueous phase. researchgate.netntnu.no This phenomenon, driven by the amine's lower critical solution temperature behavior, results in a CO₂-rich organic phase and a CO₂-lean aqueous phase. Concentrating the captured CO₂ in a smaller volume significantly reduces the sensible heat required for regeneration. The CO₂ can then be released at these moderate temperatures, which is far more energy-efficient than the high temperatures (>120 °C) needed for conventional amine solvents like monoethanolamine (MEA). ntnu.noillinois.edu

| Parameter | Primary/Secondary Amines (e.g., MEA) | Tertiary/Hindered Amines (e.g., this compound) |

|---|---|---|

| Reaction Product | Carbamate | Bicarbonate |

| Stoichiometry (mol CO₂:mol amine) | ~0.5:1 | Up to 1:1 |

| Heat of Reaction | High | Low |

| Regeneration Temperature | High (~120 °C) | Lower (< 80-90 °C in biphasic systems) |

| Energy for Regeneration | High | Potentially much lower |

The use of lipophilic, hindered amines like this compound in thermomorphic biphasic systems represents a promising pathway to reducing the significant energy penalty associated with current carbon capture technologies. tu-dortmund.deresearchgate.net

Solvent Regenerability and Chemical Stability in Capture Processes

No specific studies detailing the solvent regenerability or chemical stability of this compound in any capture processes, including CO2 capture, were found. Research in this area tends to focus on more commonly utilized amines. For instance, studies on compounds like 3-(Diethylamino)propylamine (DEAPA) and various ethanolamines explore their CO2 desorption performance and the energy costs associated with solvent regeneration, but these findings cannot be attributed to this compound. researchgate.net General principles of solvent regeneration involve thermal processes to reverse the absorption reaction, but specific data such as heat of regeneration, degradation pathways, and cyclic capacity for this compound are not available. mdpi.comnih.gov

Application in Specialized Reagent Formulations

There is no information available in the search results regarding the use of this compound as a specialized reagent. Sterically hindered amines, such as the related but distinct N,N-Diisopropylethylamine (Hünig's base), are well-documented as non-nucleophilic bases in organic synthesis. wikipedia.org However, no literature points to a similar role or any other specialized reagent application for this compound. The formulation of chemical reagents is a precise science, and without specific data, no applications can be reported. sigmaaldrich.com

Emerging Roles in Material Science and Polymer Chemistry

Advanced Analytical Method Development for N,n Diisopropyl 2 Ethylbutylamine in Research

High-Resolution Spectroscopic Techniques for Mechanistic Elucidation (e.g., advanced NMR, IR, Raman)

High-resolution spectroscopic techniques are indispensable for the structural confirmation and for probing the mechanistic pathways of reactions involving N,N-Diisopropyl-2-ethylbutylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. Quantitative 13C NMR has been effectively used to study the formation of species in solutions of sterically hindered amines. researchgate.net For this compound, a combination of 1D (¹H, ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC) would provide a complete assignment of all proton and carbon signals. These advanced techniques are critical for confirming connectivity and differentiating between potential isomers or transformation products.

In mechanistic studies, NMR can be used to identify reaction intermediates and products, providing insights into the reaction pathway. For instance, monitoring changes in the chemical shifts of the carbon atoms adjacent to the nitrogen can indicate protonation events or the formation of new bonds.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| CH(CH₃)₂ (isopropyl methine) | ~2.8 - 3.2 | ~50 - 55 | Septet |

| CH(CH₃)₂ (isopropyl methyl) | ~1.0 - 1.2 | ~18 - 22 | Doublet |

| CH(CH₂CH₃)₂ (ethylbutyl methine) | ~1.5 - 1.8 | ~35 - 40 | Quintet |

| NCH₂ (ethylbutyl methylene) | ~2.4 - 2.7 | ~55 - 60 | Doublet of Doublets |

| CH₂CH₃ (ethyl methylene) | ~1.2 - 1.5 | ~25 - 30 | Multiplet |

| CH₂CH₃ (ethyl methyl) | ~0.8 - 1.0 | ~10 - 15 | Triplet |

Infrared (IR) and Raman Spectroscopy: As a tertiary amine, this compound does not exhibit the characteristic N-H stretching vibrations typically seen in the IR spectra of primary and secondary amines. spectroscopyonline.com However, IR and Raman spectroscopy are valuable for identifying functional groups and monitoring reaction progress. The key vibrational modes for this compound include C-H stretching, C-H bending, C-N stretching, and C-C stretching.

In mechanistic studies, techniques like in-situ Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy can be employed to monitor the real-time changes in the concentration of reactants and products. mdpi.com For example, the formation of a quaternary ammonium (B1175870) salt during a reaction would lead to the appearance of new, distinct peaks in the spectrum, allowing for kinetic analysis.

Characteristic IR and Raman Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretch (aliphatic) | 2850 - 3000 | Strong |

| C-H bend (aliphatic) | 1350 - 1470 | Medium |

| C-N stretch | 1050 - 1250 | Medium-Weak |

| C-C stretch | 800 - 1200 | Weak |

Chromatographic Methodologies for Purity Profiling and Reaction Monitoring (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for separating this compound from impurities and for monitoring the progress of its synthesis or degradation.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and selective technique for the purity profiling of volatile compounds like this compound. A typical method would involve a non-polar capillary column to separate the analyte from starting materials, solvents, and byproducts. The mass spectrometer provides confirmation of the identity of the eluted peaks based on their mass-to-charge ratio and fragmentation patterns.

Hypothetical GC-MS Purity Profile of a Synthesis Batch

| Retention Time (min) | Identified Compound | Area % | Purity Status |

|---|---|---|---|

| 4.5 | Diisopropylamine (B44863) (starting material) | 0.5 | Impurity |

| 6.2 | 2-Ethylbutanal (starting material) | 0.3 | Impurity |

| 10.8 | This compound | 99.1 | Product |

| 12.1 | Unknown byproduct | 0.1 | Impurity |

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both purity analysis and reaction monitoring, particularly for less volatile transformation products. A reverse-phase HPLC method, likely using a C18 column, can be developed. sielc.com The mobile phase would typically consist of an organic solvent like acetonitrile and an aqueous buffer, with an additive such as formic acid to improve the peak shape of the amine by ensuring it is protonated. By taking aliquots from a reaction mixture at different time points, HPLC can be used to quantify the consumption of reactants and the formation of this compound, thereby enabling the determination of reaction kinetics.

Mass Spectrometry for Trace Analysis and Transformation Product Identification

Mass spectrometry (MS) is a cornerstone for the sensitive detection of this compound at trace levels and for the structural elucidation of its transformation products. When coupled with chromatographic techniques like GC or LC, MS provides both separation and identification capabilities. nih.gov

Under electron ionization (EI) conditions, typically used in GC-MS, this compound is expected to undergo characteristic fragmentation pathways, primarily through alpha-cleavage adjacent to the nitrogen atom. The resulting fragment ions are diagnostic for the structure of the molecule. The identification of the molecular ion (M⁺) and key fragment ions is crucial for confirming the presence of the compound and for piecing together the structures of unknown related substances.

Predicted Key Fragment Ions of this compound in EI-MS

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 185 | [C₁₂H₂₇N]⁺ | Molecular Ion (M⁺) |

| 170 | [M - CH₃]⁺ | Loss of a methyl radical |

| 142 | [M - C₃H₇]⁺ | Loss of an isopropyl radical |

| 100 | [CH₂=N(i-Pr)₂]⁺ | Alpha-cleavage with loss of 2-ethylbutyl radical |

| 86 | [CH(CH₃)N(i-Pr)]⁺ | Alpha-cleavage with loss of an ethyl group from the butyl chain |

For trace analysis in complex matrices, techniques like tandem mass spectrometry (MS/MS) can be employed to enhance selectivity and sensitivity. By selecting a specific parent ion and monitoring its characteristic daughter ions (Selected Reaction Monitoring, SRM), it is possible to quantify this compound at very low concentrations, even in the presence of interfering substances.

Development of In Situ Analytical Techniques for Reaction Progress Monitoring

The development of in-situ analytical techniques is a key area of research for achieving a deeper understanding and better control of chemical reactions. For the synthesis of this compound, real-time monitoring can provide continuous data on reaction kinetics, intermediate formation, and endpoint determination.

In-situ Spectroscopy: As mentioned, spectroscopic probes (ATR-FTIR, Raman) can be directly inserted into a reaction vessel. These probes can monitor the concentration of key species by tracking the changes in their characteristic spectral bands. For example, in a reductive amination reaction to synthesize the target compound, one could monitor the disappearance of the C=O band of the starting aldehyde and the appearance of the C-N band of the amine product. This real-time data allows for precise control over reaction parameters such as temperature and reactant addition rates to optimize yield and minimize byproduct formation.

In-situ Chromatography: While less common for direct insertion into a reactor, automated sampling systems connected to a GC or HPLC can provide near real-time monitoring of a reaction. nih.gov These systems can automatically withdraw a sample from the reactor, quench the reaction, and inject it into the chromatograph. This approach provides detailed information on the concentration of multiple components simultaneously, offering a comprehensive view of the reaction progress. The development of such automated and integrated analytical platforms is crucial for efficient process development and control in the synthesis of this compound.

Environmental Chemistry and Transformation of N,n Diisopropyl 2 Ethylbutylamine

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation, which involves non-biological processes, is a critical determinant of a chemical's persistence in the environment. For N,N-Diisopropyl-2-ethylbutylamine, key abiotic degradation pathways would likely include hydrolysis, photolysis, and oxidation in matrices such as water, soil, and air.

Hydrolysis: Tertiary amines, particularly those that are sterically hindered, are generally resistant to hydrolysis under typical environmental pH and temperature conditions. nist.govarkat-usa.orgresearchgate.net The bulky isopropyl and ethylbutyl groups surrounding the nitrogen atom in this compound would sterically protect the C-N bonds from nucleophilic attack by water. While catalyzed hydrolysis can occur under specific industrial or laboratory conditions, it is not considered a significant degradation pathway in natural aquatic systems. acs.org

Photolysis: Direct photolysis involves the absorption of sunlight by a molecule, leading to its degradation. Aliphatic amines can undergo photolysis, particularly in the presence of other atmospheric components. rsc.orgacs.org The photolysis of tertiary amines in the presence of carbon dioxide has been shown to lead to the formation of various products through radical ion pairs. acs.org However, the extent to which this compound would undergo direct photolysis is dependent on its ultraviolet (UV) absorption spectrum. Indirect photolysis, mediated by reactive species such as hydroxyl radicals (•OH) generated in sunlit waters, is likely a more significant pathway.

Oxidation: Oxidation by atmospheric oxidants like hydroxyl radicals (•OH), ozone (O3), and nitrate (B79036) radicals (NO3) is a primary degradation route for volatile organic compounds. rsc.org For tertiary amines, ozonation in aqueous environments can be a rapid degradation process, leading to the formation of N-oxides as major products. rsc.orgnih.govnih.gov The rate of ozonation is highly dependent on the amine's structure and the pH of the water. nih.gov In soil, abiotic reactions with mineral surfaces and organic matter can also contribute to the transformation of amines. epa.gov

Table 1: Inferred Abiotic Degradation of this compound

| Degradation Pathway | Environmental Matrix | Likelihood of Significance | Inferred Primary Products |

| Hydrolysis | Water, Soil | Low | Not a significant pathway under normal environmental conditions. |

| Direct Photolysis | Atmosphere, Water | Moderate | Dependent on UV absorption; potential for C-N bond cleavage. |

| Indirect Photolysis | Atmosphere, Water | High | Oxidation products from reaction with hydroxyl radicals. |

| Ozonation | Water | High | This compound-N-oxide. |

| Oxidation (by •OH) | Atmosphere, Water | High | Dealkylation and oxidation products. |

Potential Biodegradation and Microbial Metabolism

The biodegradation of this compound would depend on the ability of microorganisms to recognize and metabolize this sterically hindered tertiary amine.

While information specific to this compound is unavailable, studies on other aliphatic amines provide insights. The biodegradation of long-chain alkylamines has been observed in various microbial species, often involving the cleavage of the C-N bond as an initial step. nih.govoup.com This process is typically mediated by enzymes such as amine dehydrogenases. oup.com

However, the significant steric hindrance in this compound, conferred by the two isopropyl groups and the branched ethylbutyl group, is expected to pose a considerable challenge for microbial enzymes. Steric hindrance is known to reduce the susceptibility of amines to enzymatic attack. nilu.noresearchgate.net Research on the biodegradation of other tertiary amines has shown that they can be more resistant to microbial degradation compared to primary and secondary amines. researchgate.net Some tertiary amines have been found to have low biodegradability in standard tests. researchgate.net

If biodegradation were to occur, it would likely be initiated by a consortium of microorganisms rather than a single species. The metabolic pathway might involve an initial oxidative C-N cleavage, leading to the formation of diisopropylamine (B44863) and 2-ethylbutanal. The latter would likely be further oxidized to 2-ethylbutanoic acid and enter central metabolism. The fate of diisopropylamine would depend on the metabolic capabilities of the present microorganisms.

Environmental Distribution and Persistence Studies

The environmental distribution of this compound will be governed by its physical and chemical properties, such as its volatility, water solubility, and octanol-water partition coefficient (Kow). As a tertiary amine, it is expected to be a basic compound that can become protonated in acidic to neutral environments, which would increase its water solubility and reduce its volatility.

The persistence of this compound in the environment is expected to be significant due to the factors discussed above. Its resistance to hydrolysis and potentially slow rates of photolysis and biodegradation suggest that it could persist in water and soil. nist.govresearchgate.net Sterically hindered amines are generally less prone to degradation than their less hindered counterparts. nilu.no

In aquatic systems, protonated amines tend to adsorb to negatively charged particulates like sediment and sludge, which could lead to their accumulation in these compartments. oup.com In the atmosphere, its persistence would be limited by reactions with oxidants like the hydroxyl radical. rsc.org

Characterization of Environmental Transformation Products

Given the lack of direct studies, the characterization of environmental transformation products of this compound is speculative and based on the degradation pathways of analogous tertiary and sterically hindered amines.

From Abiotic Degradation:

Oxidation: Reaction with ozone is expected to yield the corresponding This compound-N-oxide . rsc.orgnih.gov Reactions with hydroxyl radicals could lead to N-dealkylation , forming diisopropylamine and N-isopropyl-2-ethylbutylamine , along with aldehydes and carboxylic acids derived from the cleaved alkyl groups.

Photolysis: Photochemical reactions, particularly in the presence of other atmospheric compounds, could lead to a variety of fragmented and rearranged products. acs.org

From Biotic Degradation:

If microbial degradation occurs, the primary products would likely result from C-N bond cleavage . This would lead to the formation of diisopropylamine and 2-ethylbutanal . The aldehyde would likely be further metabolized to 2-ethylbutanoic acid .

Table 2: Potential Transformation Products of this compound

| Precursor Compound | Transformation Pathway | Potential Transformation Product(s) |

| This compound | Ozonation | This compound-N-oxide |

| This compound | Oxidation (e.g., by •OH) / Biodegradation | Diisopropylamine, N-isopropyl-2-ethylbutylamine, 2-ethylbutanal |

| 2-ethylbutanal | Oxidation / Biodegradation | 2-ethylbutanoic acid |

Q & A

Q. Common Impurities :

| Impurity | Source | Mitigation Strategy |

|---|---|---|

| Residual diisopropylamine | Incomplete alkylation | Extend reaction time to 24 hrs under N₂ atmosphere. |

| Dialkylated byproducts | Excess alkylating agent | Use stoichiometric control (1:1 molar ratio). |

Basic: Which analytical techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- GC-MS : For purity assessment and identification of volatile impurities. A DB-5MS column (30 m × 0.25 mm) with a temperature gradient (50°C to 250°C at 10°C/min) is recommended. The molecular ion peak (m/z 185) confirms the compound .

- ¹H/¹³C NMR : Assign peaks as follows (CDCl₃, δ in ppm):

- ¹H: δ 1.0–1.2 (m, 12H, isopropyl CH₃), δ 1.4–1.6 (m, 4H, ethylbutyl CH₂), δ 2.4–2.6 (m, 2H, N-CH₂).

- ¹³C: δ 22.1 (isopropyl CH₃), δ 48.5 (N-CH₂), δ 56.8 (quaternary C).

- Elemental Analysis : Validate %C (77.78%) and %H (14.67%) against theoretical values (C₁₂H₂₇N) .

Advanced: How does steric hindrance in this compound influence its reactivity as a base in organocatalytic reactions?

Methodological Answer:

The bulky isopropyl and ethylbutyl groups create significant steric hindrance, affecting:

- Nucleophilicity : Reduced accessibility of the lone pair on nitrogen, decreasing protonation rates in polar solvents (e.g., DMF vs. THF).

- Substrate Selectivity : Preferential activation of small electrophiles (e.g., methyl iodide) over bulky substrates in alkylation reactions.

- Kinetic Data : In a comparative study, the base showed 30% lower reaction efficiency than less hindered analogs (e.g., triethylamine) in SN2 mechanisms .

Q. Experimental Design :

- Use kinetic isotope effects (KIE) and Hammett plots to quantify steric vs. electronic contributions.

- Compare turnover frequencies (TOF) in model reactions (e.g., Knoevenagel condensation).

Advanced: How can researchers resolve contradictions in reported reaction yields involving this compound as a catalyst?

Methodological Answer:

Contradictions often arise from:

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) may stabilize transition states differently than non-polar solvents.

- Trace Moisture : Hydrolysis of the amine in poorly dried systems generates inactive byproducts.

Q. Resolution Workflow :

Reproduce Conditions : Standardize solvent purity (<50 ppm H₂O) and reaction vessel drying protocols.

Control Experiments : Test the base’s stability under reaction conditions via TGA (thermogravimetric analysis).

Data Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate critical variables (e.g., temperature, solvent dielectric constant) .

Advanced: What computational methods are suitable for modeling the thermodynamic properties of this compound?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-311+G(d,p) to optimize geometry and calculate enthalpy of formation (ΔfH°). Compare results with experimental data (e.g., combustion calorimetry).

- MD Simulations : Analyze solvation free energy (ΔG_solv) in water/ethanol mixtures to predict solubility trends.

- Validation : Cross-reference computed vibrational frequencies (IR) with experimental spectra to assess model accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.